molecular formula C24H27N3O5 B13782646 H-Lys(Z)-AMC HCl

H-Lys(Z)-AMC HCl

Cat. No.: B13782646
M. Wt: 437.5 g/mol
InChI Key: ZSNXCTDQMRXAIQ-FQEVSTJZSA-N
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Description

H-Lys(Z)-AMC HCl: is a compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the lysine residue, which prevents unwanted side reactions during peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(Z)-AMC HCl typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. This is followed by the coupling of the protected lysine with 7-amino-4-methylcoumarin (AMC) to form the desired compound. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Mechanism of Action

The mechanism of action of H-Lys(Z)-AMC HCl involves the selective protection and deprotection of the lysine residue. The benzyloxycarbonyl (Z) group protects the amino group of lysine during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Z group is removed to expose the free lysine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Uniqueness: H-Lys(Z)-AMC HCl is unique due to the presence of the AMC moiety, which imparts fluorescence properties to the compound. This makes it particularly useful in fluorescence-based assays and imaging studies .

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate

InChI

InChI=1S/C24H27N3O5/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29)/t20-/m0/s1

InChI Key

ZSNXCTDQMRXAIQ-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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